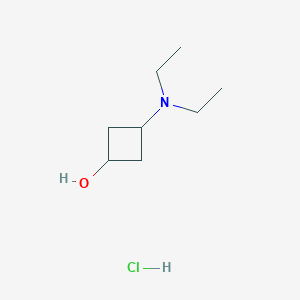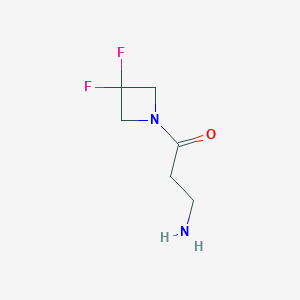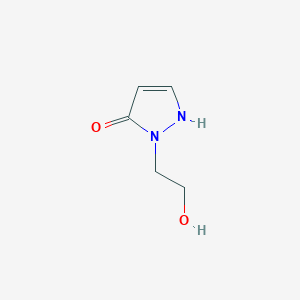![molecular formula C9H14O4 B1473712 2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid CAS No. 345633-14-9](/img/structure/B1473712.png)
2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid
Übersicht
Beschreibung
“2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid” is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol .
Molecular Structure Analysis
The molecular structure of “2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid” can be represented by the InChI code: 1S/C9H14O4/c1-2-13-8(12)9(4-3-5-9)6-7(10)11/h2-6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
The physical form of “2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid” is a powder . It has a molecular weight of 186.21 . The compound should be stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid and its derivatives have been widely studied for their synthesis and reactivity. Afsah and Zimaity (1979) explored the reactions of 2-Ethoxycarbonyl-1,3-indandione with various compounds, revealing the formation of diverse derivatives like 3-hydroxy-1-(arylimino) and 3,3′-dihydroxy-1′-(o- or p-phenylenedinitrilo)di-2-indenecarboxylate (Afsah & Zimaity, 1979). Moreover, Kunugi and Abe (1988) delved into the cathodic desulfonylation of 1-ethoxycarbonyl-1-(p-tolylsulfonyl)-2-phenylethene, uncovering the selective elimination of the p-tolylsulfonyl group (Kunugi & Abe, 1988).
Chiral Auxiliaries and Ligand Behavior
In 2019, Majewska investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary, showcasing its potential use as a chiral derivatizing agent for amines and alcohols (Majewska, 2019). Athanasellis et al. (2009) discussed the complexation behaviors of 3-ethoxycarbonyl tetronic acids with Cu(II) and Co(II) metal ions, indicating the significant biological and pharmacological activity of tetronic acids and their metal complexes (Athanasellis et al., 2009).
Biochemical Applications
In the biochemical realm, Frisch, Boeckler, and Schuber (1996) developed novel thiol-reactive heterobifunctional reagents, indicating potential applications in immunization by coupling synthetic peptides to liposomes, a crucial step in the development of synthetic vaccination formulations (Frisch et al., 1996).
Eigenschaften
IUPAC Name |
2-(1-ethoxycarbonylcyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-13-8(12)9(4-3-5-9)6-7(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGWAENNQRIXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine](/img/structure/B1473630.png)





![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)






